Dehydro silodosin

Overview

Description

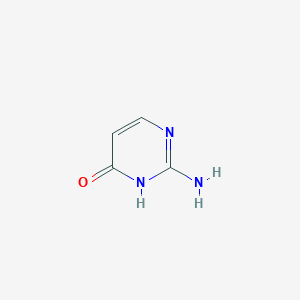

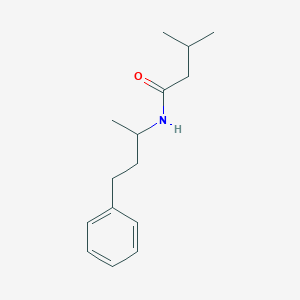

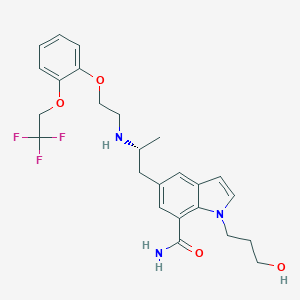

Dehydro silodosin is a derivative of silodosin . Silodosin is a selective antagonist of alpha (α)-1 adrenergic receptors that binds to the α1A subtype with the highest affinity . It is used in the treatment of benign prostatic hyperplasia .

Synthesis Analysis

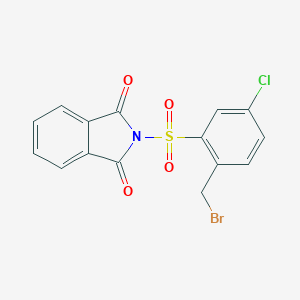

The synthesis of silodosin involves several steps, including the use of 2-bromoethanol (2-BE) and 2-bromoethylmethanesulfonate (2-BEM) . A capillary gas chromatographic method using flame ionization detection was developed and validated for the trace quantification of these compounds in silodosin .

Physical And Chemical Properties Analysis

Dehydro silodosin has a molecular weight of 493.5 g/mol . Silodosin, from which Dehydro silodosin is derived, is a white to pale yellowish white powder and it is odorless .

Scientific Research Applications

- Silodosin is primarily used for the symptomatic treatment of BPH. It acts as an α1-adrenoceptor antagonist with high uroselectivity. Men with BPH experience symptoms such as difficulty urinating, urinary frequency, and urgency. Silodosin helps alleviate these symptoms by relaxing smooth muscle in the bladder and prostate tissues .

- Silodosin has been found to increase bladder blood flow, particularly in conditions of chronic bladder ischemia. This effect may contribute to improved bladder function and overall urinary health .

- Silodosin influences transcriptional factors responsible for stromal growth and prostate hyperplasia. By modulating these factors, it may help manage prostate enlargement and associated symptoms .

- Some studies suggest that silodosin could be beneficial in treating SUI. Its mechanism of action may help reduce involuntary urine leakage during physical activities or stress .

- CPPS is a challenging condition characterized by pelvic pain, discomfort, and urinary symptoms. Silodosin has been investigated as a potential therapy for CPPS, although more research is needed to establish its efficacy .

- Silodosin can be quantified using a stability-indicating reversed-phase high-performance liquid chromatography (HPLC) method. Researchers have developed a sensitive HPLC method for determining silodosin in the presence of hydrochlorothiazide (HCT) as an internal standard .

Benign Prostatic Hyperplasia (BPH) Treatment

Bladder Blood Flow Enhancement

Regulation of Stromal Growth and Prostate Hyperplasia

Stress Urinary Incontinence (SUI)

Chronic Pelvic Pain Syndrome (CPPS)

Combination Therapy with Hydrochlorothiazide (HCT)

Mechanism of Action

Target of Action

Dehydro silodosin, similar to its parent compound silodosin, is a selective antagonist of alpha (α)-1 adrenergic receptors . It binds to the α 1A subtype with the highest affinity . These α1-adrenergic receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra . The α 1A subtype accounts for approximately 75% of α1-adrenoceptors in the prostate .

Mode of Action

Dehydro silodosin works by binding to α 1A -adrenoceptors with high affinity . This binding results in the relaxation of the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Biochemical Pathways

It’s known that the parent compound silodosin is metabolized into silodosin glucuronide, a pharmacologically active metabolite, through direct glucuronide conjugation mediated by udp-glucuronosyltransferase 2b7 (ugt2b7) . It’s plausible that dehydro silodosin might undergo similar metabolic pathways.

Pharmacokinetics

For silodosin, it’s known that about 335% of the dose is recovered in urine and 549% is recovered in feces . In patients with moderate renal impairment, the area under the curve (AUC), peak plasma concentrations, and elimination half-life were significantly higher than in healthy individuals . It’s reasonable to assume that dehydro silodosin might have similar ADME properties.

Result of Action

The molecular and cellular effects of dehydro silodosin are likely to be similar to those of silodosin, given their structural similarity. Silodosin’s action results in the relaxation of smooth muscle in the bladder neck and prostate, leading to improved urine flow and decreased symptoms of benign prostatic hyperplasia (BPH) .

Action Environment

The action, efficacy, and stability of dehydro silodosin could be influenced by various environmental factors. For instance, inhibitors and inducers of the enzyme UGT2B7, alcohol dehydrogenases, and aldehyde dehydrogenases, as well as the transporter P-glycoprotein (P-gp), may influence silodosin concentrations in the body . It’s plausible that similar factors could influence the action of dehydro silodosin.

Safety and Hazards

properties

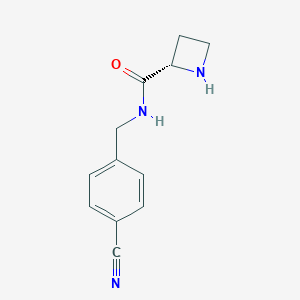

IUPAC Name |

1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-7,10,14-15,17,30,32H,4,8-9,11-13,16H2,1H3,(H2,29,33)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICSLOHTZDWOFF-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432445 | |

| Record name | Dihydro Silodosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro silodosin | |

CAS RN |

175870-21-0 | |

| Record name | 1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175870-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KMD-3241 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175870210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro Silodosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KMD-3241 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6787MV7QU0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)